

Technical Guide: Physicochemical Properties of Filicol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Filicol*

Cat. No.: B047491

[Get Quote](#)

Disclaimer: The following guide is compiled based on publicly available computed data. As of the date of this document, there is a significant lack of published experimental data, biological activity studies, and established mechanisms of action for the compound identified as **Filicol**. The information regarding its potential biological activity is inferred from structurally related compounds and should be treated as hypothetical pending experimental verification.

Introduction

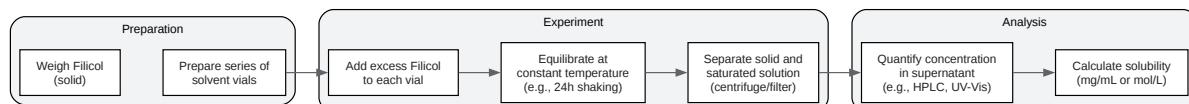
Filicol is a quaternary ammonium compound identified by the CAS number 117925-32-3. Its chemical structure features a substituted biphenyl-like core, which places it in a class of molecules with potential bioactive properties. This document provides a summary of its known physicochemical characteristics based on computational models and outlines hypothetical biological activities based on structural analogy.

Chemical Identity

Identifier	Value
IUPAC Name	[4-[4-(2-ethylphenyl)butan-2-yl]phenyl]methyltrimethylazanium chloride
CAS Number	117925-32-3
Molecular Formula	C22H32ClN
SMILES	CCC1=CC=CC=C1CCC(C)C2=CC=C(C=C2)C--INVALID-LINK--(C)C.[Cl-]

Physicochemical Properties (Computed)

The following properties have been calculated using computational models and are provided as estimates. Experimental validation is required for confirmation.


Property	Value	Source
Molecular Weight	345.9 g/mol	PubChem
Exact Mass	345.2223277 Da	PubChem
Topological Polar Surface Area	0 Å ²	PubChem
Heavy Atom Count	24	PubChem
Rotatable Bond Count	7	PubChem
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	1	PubChem
Complexity	321	PubChem

Experimental Protocols

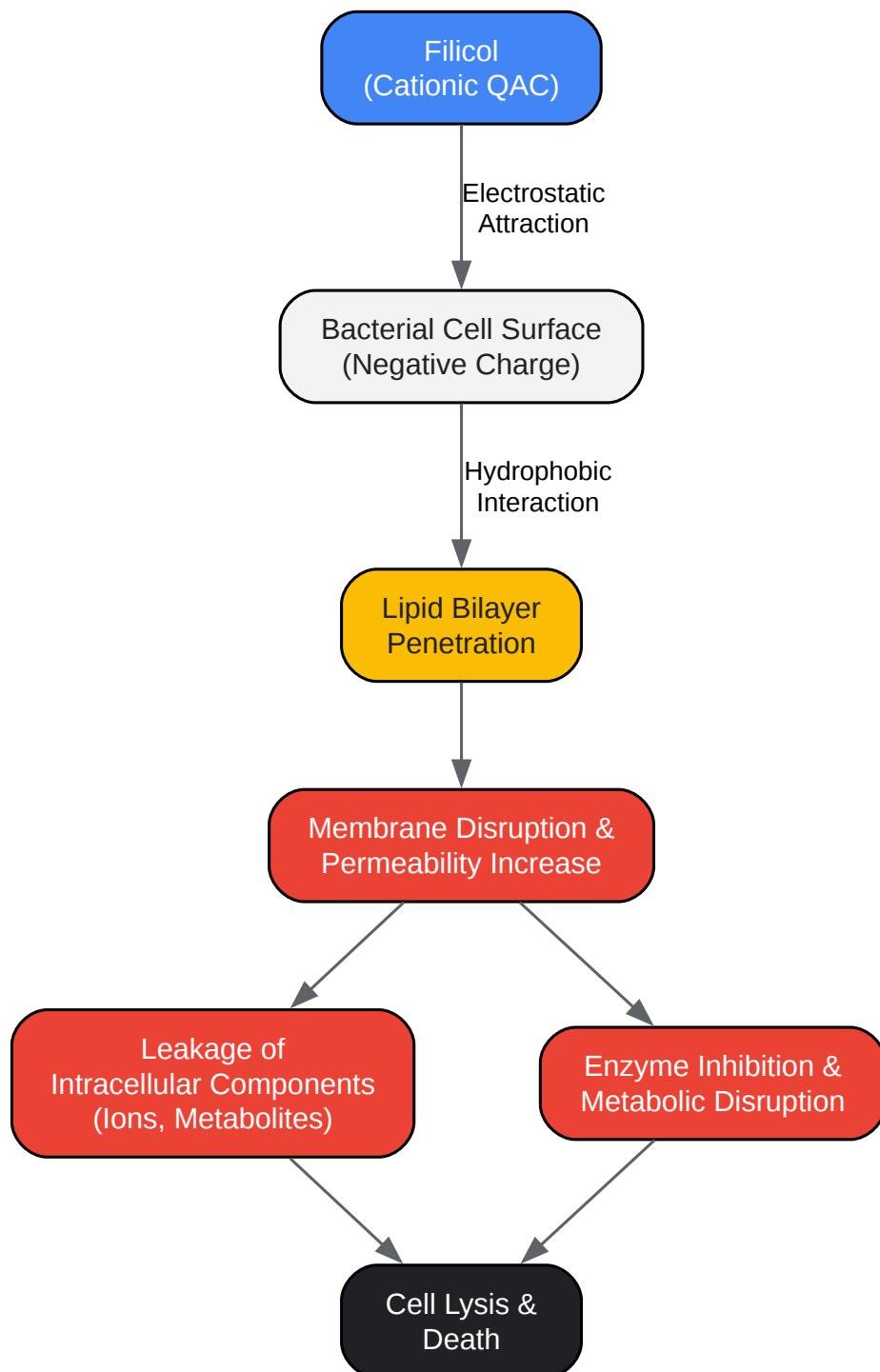
Due to the absence of published experimental studies on **Filicol**, specific protocols used for its characterization are not available. However, the determination of the physicochemical properties listed above would typically involve the following standard laboratory procedures:

- Solubility: The solubility of **Filicol** in various solvents (e.g., water, ethanol, DMSO) would be determined using methods such as the shake-flask method followed by quantification of the dissolved compound via techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Melting Point: The melting point would be measured using a melting point apparatus or by differential scanning calorimetry (DSC), which provides a precise temperature range over which the solid-to-liquid phase transition occurs.
- pKa Determination: The acid dissociation constant (pKa) would be determined by potentiometric titration or spectrophotometric analysis, which involves monitoring changes in pH or absorbance as a function of titrant volume.
- LogP (Partition Coefficient): The octanol-water partition coefficient (LogP), a measure of lipophilicity, is commonly determined using the shake-flask method and measuring the compound's concentration in both the octanol and aqueous phases.

The workflow for a typical solubility experiment is outlined in the diagram below.

[Click to download full resolution via product page](#)

Experimental workflow for solubility determination.


Hypothetical Mechanism of Action and Signaling Pathways

Filicol is a quaternary ammonium compound (QAC). Molecules in this class, particularly those with biphenyl or similar aromatic spacers, are known for their antimicrobial properties.^{[1][2][3][4][5]} The general mechanism of action for such cationic surfactants involves the disruption of microbial cell membranes.

Hypothesized Antimicrobial Action:

- Adsorption and Binding: The positively charged quaternary ammonium headgroup of **Filicol** is electrostatically attracted to the negatively charged components of the microbial cell surface (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria).
- Membrane Disruption: The lipophilic tails of the molecule penetrate the lipid bilayer of the cell membrane. This insertion disrupts the membrane's structural integrity, leading to a loss of selective permeability.
- Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, such as ions (K^+), metabolites, and nucleic acids.
- Enzyme Inhibition and Cell Lysis: The disruption of the membrane potential and loss of essential components leads to the inhibition of critical enzymatic activities and ultimately results in cell death.

The following diagram illustrates this hypothetical pathway.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Investigations into the structure–activity relationship in gemini QACs based on biphenyl and oxydiphenyl linker - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological activity of quaternary ammonium salts and resistance of microorganisms to these compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of Filicol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b047491#physicochemical-properties-of-filicol\]](https://www.benchchem.com/product/b047491#physicochemical-properties-of-filicol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com